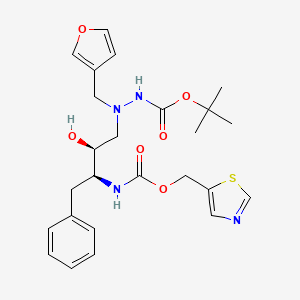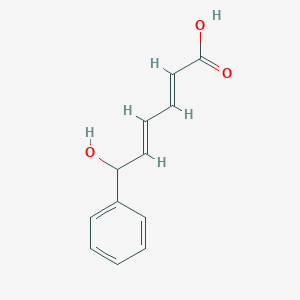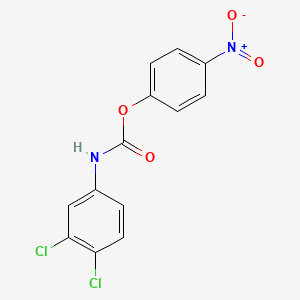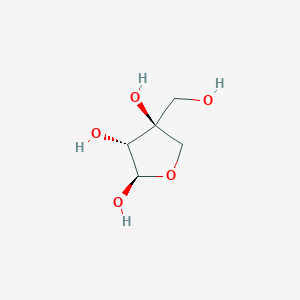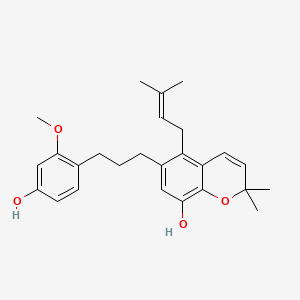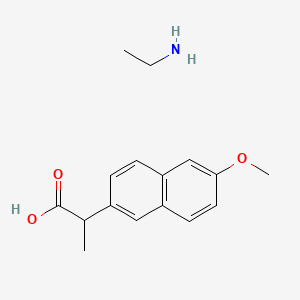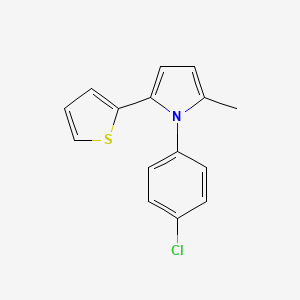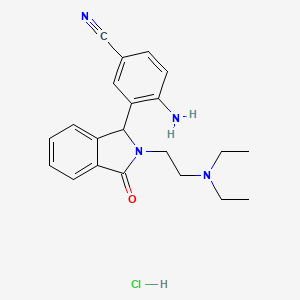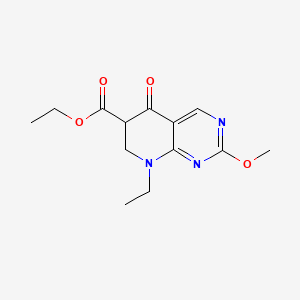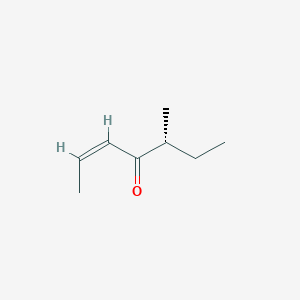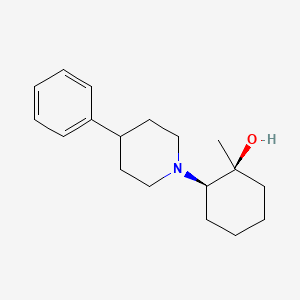
Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- is a complex organic compound with a unique structure that includes a cyclohexanol ring, a methyl group, and a phenyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 4-phenylpiperidine in the presence of a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, (1R,2R)-rel-
- Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, (1S,2S)-rel-
Uniqueness
Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- is unique due to its specific stereochemistry and the presence of both a cyclohexanol ring and a phenyl-substituted piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
120447-28-1 |
|---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(1S,2R)-1-methyl-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO/c1-18(20)12-6-5-9-17(18)19-13-10-16(11-14-19)15-7-3-2-4-8-15/h2-4,7-8,16-17,20H,5-6,9-14H2,1H3/t17-,18+/m1/s1 |
InChI Key |
MTZSQYKBMOJIJJ-MSOLQXFVSA-N |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1N2CCC(CC2)C3=CC=CC=C3)O |
Canonical SMILES |
CC1(CCCCC1N2CCC(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


